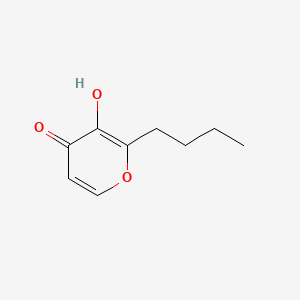

4H-Pyran-4-one, 2-butyl-3-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-Pyran-4-one, 2-butyl-3-hydroxy- is an organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing heterocycles that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties

Métodos De Preparación

The synthesis of 4H-Pyran-4-one, 2-butyl-3-hydroxy- can be achieved through several methods. One common synthetic route involves the cyclization of diethylacetone dioxalate to chelidonic acid, which then undergoes decarboxylation to yield 4H-Pyran-4-one . Another method involves heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts . These methods highlight the versatility and efficiency of synthetic strategies for producing pyran derivatives.

Análisis De Reacciones Químicas

4H-Pyran-4-one, 2-butyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hetero-Diels-Alder reactions with aldehydes to form 2-substituted 2,3-dihydro-4H-pyran-4-ones . The compound’s hydroxyl group also plays a significant role in its reactivity, contributing to its antioxidant properties . Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The major products formed from these reactions are often pyran derivatives with enhanced biological activity.

Aplicaciones Científicas De Investigación

4H-Pyran-4-one, 2-butyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing various pyran derivatives with potential pharmaceutical properties . In biology, its antioxidant properties make it a valuable compound for studying oxidative stress and related diseases . In medicine, it has shown promise in combating oomycete pathogens, which are responsible for several plant diseases . Additionally, its unique structure and reactivity make it a useful compound in industrial applications, such as the development of new materials and agrochemicals .

Mecanismo De Acción

The mechanism of action of 4H-Pyran-4-one, 2-butyl-3-hydroxy- involves its interaction with molecular targets and pathways. For example, molecular docking studies have shown that the hydroxypyrone ring of this compound can form effective interactions with β-tubulin protein, indicating its potential as an anti-cancer agent . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, which is facilitated by the hydroxyl group at the olefin position . These interactions highlight the compound’s potential in therapeutic applications.

Comparación Con Compuestos Similares

4H-Pyran-4-one, 2-butyl-3-hydroxy- can be compared with other similar compounds, such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 4-hydroxy-2-pyrones . While all these compounds share a pyran ring structure, 4H-Pyran-4-one, 2-butyl-3-hydroxy- is unique due to its specific substituents, which contribute to its distinct reactivity and biological properties. Ethyl maltol, for instance, is widely used as a food additive due to its flavor-enhancing properties , whereas 4-hydroxy-2-pyrones are of interest for their potential as biorenewable molecules .

Propiedades

Número CAS |

4940-17-4 |

|---|---|

Fórmula molecular |

C9H12O3 |

Peso molecular |

168.19 g/mol |

Nombre IUPAC |

2-butyl-3-hydroxypyran-4-one |

InChI |

InChI=1S/C9H12O3/c1-2-3-4-8-9(11)7(10)5-6-12-8/h5-6,11H,2-4H2,1H3 |

Clave InChI |

PLIHKNUTGDTARM-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=C(C(=O)C=CO1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)